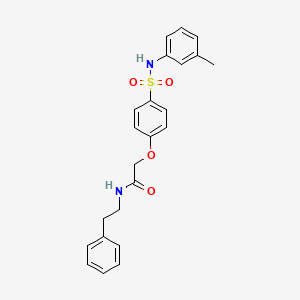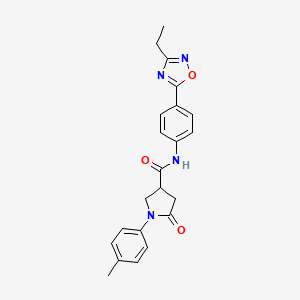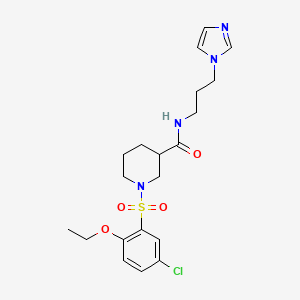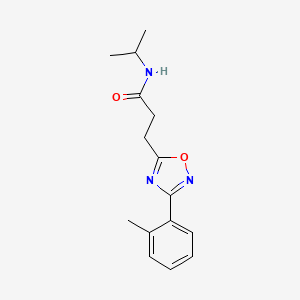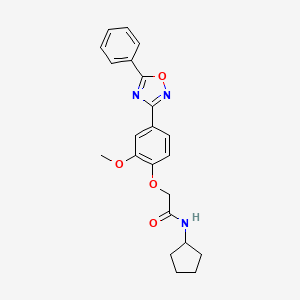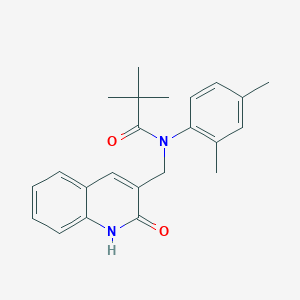
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as DMAPT, is a synthetic compound that has been studied for its potential as an anticancer agent. DMAPT is a derivative of parthenolide, a natural compound found in feverfew plants.
Wirkmechanismus
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide exerts its anticancer effects through the inhibition of various signaling pathways, including the NF-κB pathway, which is involved in cell proliferation and survival. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide also inhibits the STAT3 pathway, which is involved in inflammation and immune response. By inhibiting these pathways, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce apoptosis in cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have minimal toxicity in normal cells, making it a potentially safe option for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment. However, one limitation of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy and require the use of organic solvents.
Zukünftige Richtungen
Future research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide could focus on its potential as a combination therapy with other anticancer agents, as well as its effects on cancer stem cells. Additionally, further studies could investigate the optimal dosing and administration of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide for cancer treatment. Finally, research could focus on the development of more soluble forms of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide for improved efficacy in aqueous solutions.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is a synthetic compound that has shown potential as an anticancer agent through its ability to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has also been shown to have anti-inflammatory and antioxidant effects, as well as minimal toxicity in normal cells. While there are limitations to using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments, future research could focus on its potential as a combination therapy and its effects on cancer stem cells.
Synthesemethoden
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide can be synthesized through a multi-step process involving the reaction of parthenolide with various reagents. One common method involves the reaction of parthenolide with pivaloyl chloride to form an intermediate, which is then reacted with 2,4-dimethylphenylamine and 2-hydroxy-3-quinolinecarboxaldehyde to form N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been optimized to improve yield and purity, making it a viable option for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been studied extensively for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory and antioxidant properties. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to induce apoptosis, or programmed cell death, in cancer cells through the inhibition of various signaling pathways. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-10-11-20(16(2)12-15)25(22(27)23(3,4)5)14-18-13-17-8-6-7-9-19(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZJTAPQOZQCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7693759.png)
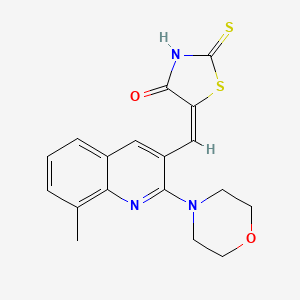
![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)

